molecular formula C19H14N2O4 B5434158 2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate

2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5434158
M. Wt: 334.3 g/mol
InChI Key: CPRRJOZDWUMPMN-RMKNXTFCSA-N
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Description

The compound “2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate” is a complex organic molecule that contains a nitro group (-NO2), a phenyl group (a variant of benzene), an acetate group (-COOCH3), and a quinolinyl group (a bicyclic compound with benzene and pyridine rings) .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it’s likely that it involves several steps, including the formation of the quinoline ring, the introduction of the nitro group, and the attachment of the phenyl acetate group . The nitration of aromatic compounds is a common reaction in organic chemistry .


Molecular Structure Analysis

The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule. The quinoline and phenyl groups are aromatic systems, which contribute to the molecule’s stability .


Chemical Reactions Analysis

Nitro compounds can participate in a variety of reactions, including reduction to amines and displacement reactions . The presence of the quinoline and phenyl groups could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitro compounds generally have high dipole moments due to the polar character of the nitro group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Nitrogen-containing heterocycles are a significant area of research in drug discovery, and there is potential for further exploration of compounds with similar structures .

properties

IUPAC Name

[2-nitro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-13(22)25-19-11-7-14(12-18(19)21(23)24)6-9-16-10-8-15-4-2-3-5-17(15)20-16/h2-12H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRJOZDWUMPMN-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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